2-Methyl-3,5-dinitrothiophene

描述

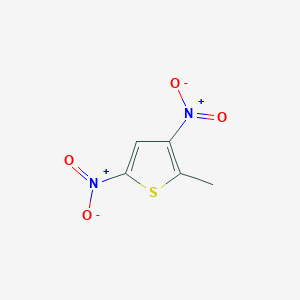

2-Methyl-3,5-dinitrothiophene: is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The presence of nitro groups at the 3 and 5 positions, along with a methyl group at the 2 position, imparts unique chemical properties to this compound. It is primarily used in various chemical and industrial applications due to its reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,5-dinitrothiophene typically involves nitration reactions. One common method is the nitration of 2-methylthiophene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar nitration protocols but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or distillation techniques to achieve the desired purity.

化学反应分析

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro groups activate the thiophene ring for nucleophilic substitution, with regioselectivity influenced by steric and electronic factors.

Key Findings:

-

Microwave-Assisted Amination : Reacts with amines under microwave irradiation (40–180 W) in 2–3 minutes, achieving near-quantitative conversion. For example, piperidine replaces the methyl group at C2 under these conditions .

-

Thiophenol Coupling : Sodium benzenethiolate substitutes the methyl group at C2 in polar aprotic solvents (e.g., DMF), yielding 2-(phenylthio)-3,5-dinitrothiophene .

-

Meisenheimer Complex Formation : Forms stable σ-complexes with alkoxides in basic aqueous solutions, confirmed by UV-Vis spectroscopy .

Table 1: SₙAr Reaction Conditions and Yields

Reduction Reactions

Nitro groups are selectively reduced to amines under controlled conditions.

Key Findings:

-

Catalytic Hydrogenation : Using Pd/C in ethanol under H₂ (1 atm) reduces both nitro groups to amines, yielding 2-methyl-3,5-diaminothiophene.

-

Fe/HCl Reduction : Partial reduction in acidic media produces 3-amino-5-nitro derivatives, retaining one nitro group .

Table 2: Reduction Pathways

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd/C | EtOH, 25°C, 12 h | 2-Methyl-3,5-diaminothiophene | Full | |

| Fe/HCl | H₂O, 60°C, 6 h | 2-Methyl-3-amino-5-nitrothiophene | Partial |

Electrophilic Substitution

Despite being electron-deficient, the thiophene ring undergoes limited electrophilic substitution at activated positions.

Key Findings:

-

Sulfonation : Concentrated H₂SO₄ at 100°C introduces a sulfonic acid group at C4, leveraging residual ring electron density .

-

Halogenation : Bromine in acetic acid substitutes the methyl group at C2, forming 2-bromo-3,5-dinitrothiophene .

Ring-Opening and Cycloaddition

Under extreme conditions, the thiophene ring undergoes cleavage or participates in cycloadditions.

Key Findings:

-

Ozonolysis : Generates malondialdehyde derivatives via cleavage of the sulfur-containing ring .

-

Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., furans) under high-pressure conditions .

Biological Interactions

While not a chemical reaction per se, 2-methyl-3,5-dinitrothiophene interacts with biological systems:

-

Forms hydrogen bonds with bacterial enzymes (e.g., E. coli DNA gyrase), inhibiting replication .

-

Exhibits antimicrobial activity at MIC values of 8–32 µg/mL against Gram-positive strains .

Mechanistic Insights

-

Electrophilicity Parameters : DFT calculations correlate experimental reactivity with global electrophilicity indices (ω). The C2 position has higher electrophilicity (ω = 2.1 eV) than C4 (ω = 1.8 eV) .

-

Steric Effects : The methyl group at C2 hinders nucleophilic attack, favoring substitution at C4 in sterically crowded systems .

科学研究应用

Pharmaceutical Applications

Nitrothiophenes have been extensively studied for their potential therapeutic applications:

- Antimicrobial Activity : Research indicates that compounds like 2-methyl-3,5-dinitrothiophene exhibit antimicrobial properties. For instance, derivatives have been synthesized and tested for activity against various bacterial strains, showing promise as potential antibiotics .

- Anticancer Agents : The structural modifications of thiophene derivatives have led to compounds with significant anticancer activity. Studies have demonstrated that specific nitrothiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis .

- Veterinary Medicine : Nitroheterocyclic compounds derived from thiophenes are utilized in veterinary medicine, particularly in treating infections in livestock. Their efficacy against coccidiosis in poultry and enteritis in swine has been documented .

Material Science Applications

The unique electronic properties of this compound make it an attractive candidate for material science applications:

- Organic Electronics : The compound has been explored for use in organic semiconductors and photovoltaic devices. Its ability to form stable thin films enhances charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

- Polymerization : this compound serves as a monomer for synthesizing conjugated polymers. These polymers exhibit interesting optoelectronic properties and can be tailored for specific applications such as sensors and photonic devices .

Dye Chemistry

The compound is also significant in dye chemistry:

- Azo Dyes : this compound is a precursor for azo dyes, which are widely used in textiles and other industries. The introduction of azo functional groups enhances the color properties and stability of these dyes .

Case Studies

Several studies illustrate the practical applications of this compound:

- Synthesis of Photonic Polymers : A study reported the synthesis of polymerizable chromophores from 2-amino derivatives of thiophenes, including this compound. These materials demonstrated nonlinear optical properties suitable for photonic applications .

- Antimicrobial Testing : In a series of tests against pathogenic bacteria, derivatives of this compound showed significant inhibition zones compared to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .

作用机制

The mechanism of action of 2-Methyl-3,5-dinitrothiophene is primarily governed by the presence of the nitro groups. These groups are highly electron-withdrawing, which affects the compound’s reactivity and interaction with other molecules. In biological systems, the compound can interact with cellular components through redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which may contribute to the compound’s antimicrobial and anticancer activities.

相似化合物的比较

2,5-Dinitrothiophene: Lacks the methyl group at the 2 position, resulting in different reactivity and properties.

2-Methyl-3-nitrothiophene: Contains only one nitro group, making it less electron-withdrawing and more reactive towards electrophilic substitution.

3,5-Dinitrothiophene: Lacks the methyl group, affecting its solubility and reactivity.

Uniqueness: 2-Methyl-3,5-dinitrothiophene is unique due to the combined presence of the methyl and nitro groups, which impart distinct electronic and steric effects. This combination makes it a versatile compound for various chemical transformations and applications.

生物活性

2-Methyl-3,5-dinitrothiophene (CAS No. 78771-28-5) is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant studies that highlight its potential applications in various fields.

Chemical Structure and Properties

This compound is a thiophene derivative characterized by two nitro groups at the 3 and 5 positions and a methyl group at the 2 position. Its molecular formula is C6H4N2O4S. The presence of nitro groups contributes to its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound may serve as a potential lead in developing new antimicrobial agents. For instance, one study reported MIC values ranging from 30 to 50 μg/mL against different strains, indicating a promising spectrum of activity.

The biological activity of this compound can be attributed to several mechanisms:

- Disruption of Cell Membranes : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It is hypothesized that the nitro groups may interfere with key metabolic enzymes in bacteria, disrupting their growth and replication.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can induce oxidative stress in microbial cells, further contributing to its antimicrobial effects.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, researchers evaluated the antimicrobial efficacy of this compound against pathogenic bacteria. The study utilized agar diffusion methods to assess the zones of inhibition:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 12 | 40 |

| Pseudomonas aeruginosa | 10 | 50 |

These results indicate that the compound possesses considerable antibacterial activity, particularly against gram-positive bacteria.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound exerts its antimicrobial effects. Using fluorescence microscopy and flow cytometry, researchers observed alterations in membrane integrity and increased ROS levels in treated bacterial cells compared to controls. This study highlights the potential of the compound as an effective antimicrobial agent through multiple action pathways.

属性

IUPAC Name |

2-methyl-3,5-dinitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4S/c1-3-4(6(8)9)2-5(12-3)7(10)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKDVGAWTPBACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303322 | |

| Record name | 2-methyl-3,5-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78771-28-5 | |

| Record name | NSC157847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-3,5-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。